Debenzoic Acid Bromotelmisartan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

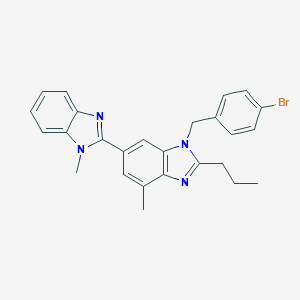

Debenzoic Acid Bromotelmisartan is a chemical compound with the molecular formula C26H25BrN4 and a molecular weight of 473.4 g/mol . It is an impurity standard of Telmisartan, a medication used to treat high blood pressure . This compound is used primarily for analytical purposes and is not intended for human use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Debenzoic Acid Bromotelmisartan involves the reaction of 4-bromobenzyl chloride with 1,7’-dimethyl-2’-propyl-1H,3’H-2,5’-bibenzo[d]imidazole under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used as a reference standard in analytical chemistry. the synthesis process can be scaled up using standard organic synthesis techniques and equipment.

Analyse Des Réactions Chimiques

Types of Reactions

Debenzoic Acid Bromotelmisartan can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound.

Applications De Recherche Scientifique

Debenzoic Acid Bromotelmisartan is used in various scientific research applications, including:

Analytical Chemistry: It serves as a reference standard for the analytical method development and validation of Telmisartan.

Pharmaceutical Research: The compound is used to study the impurities and degradation products of Telmisartan.

Quality Control: It is employed in quality control processes for the production of Telmisartan.

Mécanisme D'action

The mechanism of action of Debenzoic Acid Bromotelmisartan is not well-studied, as it is primarily used as an impurity standard. Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .

Comparaison Avec Des Composés Similaires

Similar Compounds

Telmisartan: The parent compound used to treat high blood pressure.

Debenzoic Acid Bromotelmisartan-d4: A deuterated form of this compound used as a stable isotope-labeled standard.

Uniqueness

This compound is unique in its specific application as an impurity standard for Telmisartan. Its structure allows for the detailed study of Telmisartan’s impurities and degradation products, which is crucial for ensuring the quality and safety of the pharmaceutical product .

Activité Biologique

Debenzoic Acid Bromotelmisartan is a compound derived from telmisartan, an angiotensin II receptor blocker (ARB) utilized primarily for hypertension management. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Telmisartan and Its Derivatives

Telmisartan is recognized for its high affinity for the angiotensin II type 1 receptor (AT1) and has been shown to possess partial agonistic properties at the peroxisome proliferator-activated receptor gamma (PPARγ) . The compound's ability to modulate glucose and lipid metabolism makes it a candidate for addressing metabolic disorders alongside hypertension .

Table 1: Key Properties of Telmisartan and Derivatives

| Property | Telmisartan | This compound |

|---|---|---|

| Type | ARB | Modified ARB |

| AT1 Receptor Affinity | High | Moderate |

| PPARγ Agonism | Partial | Enhanced |

| Bioavailability | 42% - 58% | TBD |

| Protein Binding | >99.5% | TBD |

The primary mechanism of action for this compound is its antagonistic effect on the AT1 receptor, which leads to vasodilation and reduced blood pressure. Additionally, its interaction with PPARγ may provide beneficial effects on insulin sensitivity and lipid profiles, potentially offering dual therapeutic benefits in metabolic syndrome .

Case Study: Effects on Diabetic Models

A study investigating the effects of telmisartan on diabetic vascular complications demonstrated that telmisartan significantly improved endothelial function in db/db mice through PPARγ activation. This suggests that derivatives like this compound may enhance these effects due to their modified structure, potentially yielding better outcomes in diabetic patients .

Anticancer Properties

Recent research has highlighted the anticancer potential of telmisartan and its derivatives, particularly against solid tumors. A derivative synthesized from telmisartan exhibited significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231), indicating that modifications to the telmisartan structure can enhance anticancer activity while reducing AT1 receptor affinity .

Table 2: Anticancer Activity of Telmisartan Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Telmisartan | MDA-MB-231 (Breast) | 15 | AT1 antagonism |

| Compound 8 | MDA-MB-231 (Breast) | 5 | Apoptosis induction |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, as a derivative of telmisartan, it is expected to share similar characteristics such as high protein binding (>99.5%) and nonlinear pharmacokinetics with respect to dosage .

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKCZEMZHFWQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: The research presents a "highly efficient approach" [] to synthesizing Telmisartan. This is important because more efficient synthetic routes can lead to lower production costs and potentially make the drug more accessible. The researchers achieved this by utilizing a palladium-catalyzed biaryl coupling reaction, which is a powerful tool in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.